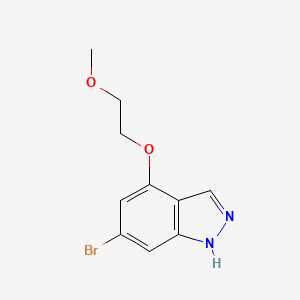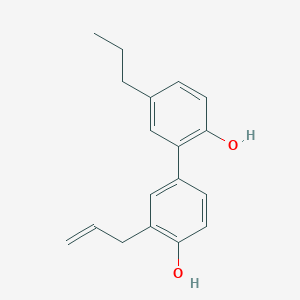
Dihydrohonokiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol is an organic compound belonging to the biphenyl class of aromatic hydrocarbons This compound features two phenyl rings connected by a single bond, with allyl and propyl substituents at specific positions on the rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with allyl and propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of 3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield. The process is optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials
作用機序
The mechanism by which 3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to receptors and enzymes .
類似化合物との比較
Similar Compounds
Biphenyl-2,4’-diol: Lacks the allyl and propyl substituents, resulting in different reactivity and applications.
3’-Methyl-5-propyl-[1,1’-biphenyl]-2,4’-diol: Similar structure but with a methyl group instead of an allyl group, leading to variations in chemical behavior and biological activity.
Uniqueness
3’-Allyl-5-propyl-[1,1’-biphenyl]-2,4’-diol is unique due to the presence of both allyl and propyl substituents, which enhance its reactivity and potential applications. The combination of these substituents with the biphenyl structure and hydroxyl groups provides a versatile platform for further functionalization and exploration in various fields.
特性
分子式 |
C18H20O2 |
|---|---|
分子量 |
268.3 g/mol |
IUPAC名 |
2-(4-hydroxy-3-prop-2-enylphenyl)-4-propylphenol |
InChI |
InChI=1S/C18H20O2/c1-3-5-13-7-9-18(20)16(11-13)14-8-10-17(19)15(12-14)6-4-2/h4,7-12,19-20H,2-3,5-6H2,1H3 |
InChIキー |
IBKNHHZQPPUDQJ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


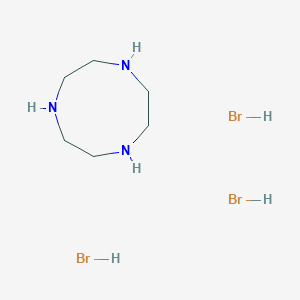


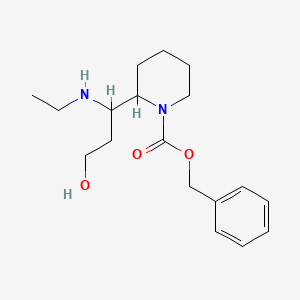

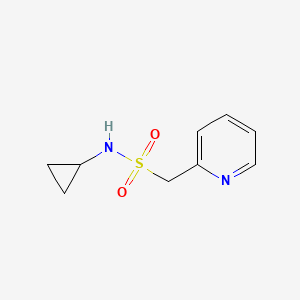
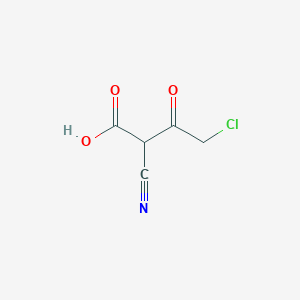

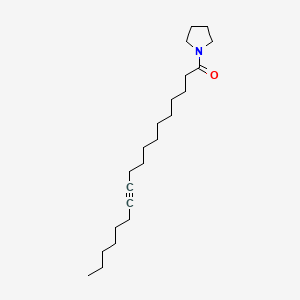
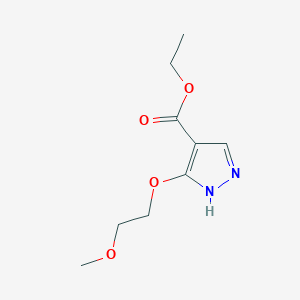
![4-Chloro-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13970099.png)
![1h-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13970110.png)
